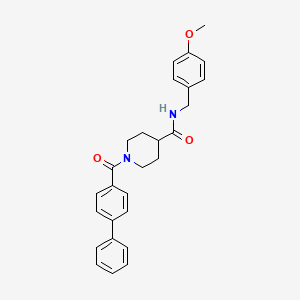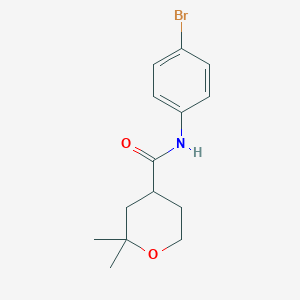![molecular formula C22H18N2O3 B4064536 5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B4064536.png)
5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide
Overview
Description
5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as NPY5 antagonist and is used as a research tool to study the role of neuropeptide Y (NPY) in various physiological and pathological processes.
Scientific Research Applications
Aggregation Enhanced Emission and Multi-stimuli-responsive Properties
A study on pyridyl substituted benzamides, which share structural similarities with 5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide, revealed these compounds exhibit luminescent properties in both solution and solid states. They form nano-aggregates with enhanced emission in aqueous solutions, which is dependent on solvent polarity. These compounds also display mechanochromic properties and react to multiple stimuli, indicating potential applications in materials science, particularly in the development of smart materials and sensors (Srivastava et al., 2017).
Antimicrobial and Antioxidant Activities
Derivatives of naphtho[2,1-b]furan, which are structurally related to 5-[(1-naphthyloxy)methyl]-N-(3-pyridinylmethyl)-2-furamide, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies suggest potential applications in the development of new therapeutic agents (Devi et al., 2010).
Synthesis and Evaluation as MCH-R1 Antagonists
Research into naphtho[1,2-b]furan-2-carboxamide derivatives, including exploration of their structure-activity relationship, has identified compounds with significant potency as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. This indicates potential applications in addressing conditions related to this receptor, highlighting the versatility of naphtho-based compounds in medicinal chemistry (Lim et al., 2013).
Application in Photosensitive Materials
A study on the synthesis of photosensitive poly(benzoxazole) based on precursors including diphenyl isophthalate and bis(o-aminophenol) outlines the development of photosensitive materials that could be utilized in the manufacturing of photoresists for UV lithography. This suggests potential applications of related compounds in the electronics industry, particularly in the creation of circuit boards and microchips (Ebara et al., 2003).
properties
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-22(24-14-16-5-4-12-23-13-16)21-11-10-18(27-21)15-26-20-9-3-7-17-6-1-2-8-19(17)20/h1-13H,14-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZHJYHARFPQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(O3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B4064458.png)

![2-{[4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl]amino}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4064480.png)
![N-[2-(diethylamino)ethyl]-2-iodobenzamide hydrochloride](/img/structure/B4064486.png)

![benzyl 5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4064504.png)
![2,4-dichloro-N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4064509.png)
![N-benzyl-2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4064517.png)
![2-{[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]amino}ethanol](/img/structure/B4064522.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B4064529.png)
![2-[(2-chlorobenzyl)thio]-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4064533.png)
![N-methyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B4064535.png)
![N-(2-furylmethyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064543.png)
![8-quinolinyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoate](/img/structure/B4064548.png)